5-Trans Prostaglandin F2beta structure and chemical properties.
5-Trans Prostaglandin F2beta structure and chemical properties.
An In-depth Technical Guide to 5-Trans Prostaglandin F2β
Introduction: Defining a Rare Isomer
Prostaglandins represent a class of potent, hormone-like lipid mediators derived from fatty acids, centrally involved in a myriad of physiological and pathological processes.[1][2] Within this extensive family, Prostaglandin F2β (PGF2β) and its isomers are subjects of nuanced research. This guide focuses specifically on 5-Trans Prostaglandin F2β (5-Trans PGF2β), a stereoisomer of the more extensively studied Prostaglandin F2α (PGF2α).
5-Trans PGF2β is distinguished by two key structural features: a trans-configured double bond at the C5-C6 position and a β-orientation of the hydroxyl group at the C9 position.[3] Unlike its cis- and α-counterparts, the biological profile of 5-Trans PGF2β is not well-documented in scientific literature, presenting both a challenge and an opportunity for researchers.[3] Its primary relevance often arises as a thermodynamically stable isomer and potential impurity in commercial preparations of other prostaglandins, making its accurate identification and characterization critical for experimental integrity.[4]
This document serves as a foundational technical guide for researchers, chemists, and drug development professionals. It consolidates the available structural and chemical data, outlines robust analytical methodologies for its detection and quantification, and contextualizes its potential biological significance based on the known pharmacology of the PGF receptor family.
Molecular Structure and Stereochemistry
The precise biological activity of any prostaglandin is dictated by its unique three-dimensional structure. For 5-Trans PGF2β, the nomenclature itself provides the critical stereochemical information that differentiates it from other F-series prostaglandins.
-
Core Structure : It is an eicosanoid, built upon a 20-carbon prostanoic acid skeleton, which includes a cyclopentane ring.[5]
-
"F" Series : The "F" designation indicates the presence of two hydroxyl (-OH) groups on the cyclopentane ring, at positions C9 and C11.
-
"β" Designation : This specifies the stereochemistry of the hydroxyl group at C9. In 5-Trans PGF2β, this -OH group is oriented in the beta position (above the plane of the ring), in contrast to the alpha orientation (below the plane) found in PGF2α.[3]
-
"5-Trans" Isomerism : This refers to the geometry of the double bond in the alpha-chain, between carbons 5 and 6. The "trans" (or E, for entgegen) configuration is noted to be more thermodynamically stable than the naturally occurring "cis" (or Z, for zusammen) configuration found in primary prostaglandins like PGF2α.[4]
The formal IUPAC name for this compound is 9β,11α,15S-trihydroxy-prosta-5E,13E-dien-1-oic acid .[3]
Key Structural Identifiers:
| Identifier | Value | Source |
| CAS Number | 36150-02-4 | [3][6] |
| Molecular Formula | C₂₀H₃₄O₅ | [3][5][6] |
| IUPAC Name | 9β,11α,15S-trihydroxy-prosta-5E,13E-dien-1-oic acid | [3] |
| SMILES | O[C@H]1CCCCC">C@@HC1 | [3] |
| InChI | InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18+,19+/m0/s1 | [3] |
| InChIKey | PXGPLTODNUVGFL-PTTZIUQESA-N | [3] |
Physicochemical and Handling Properties
A thorough understanding of a compound's physical and chemical properties is paramount for designing experiments, from preparing stock solutions to developing analytical methods.
Quantitative Data Summary
| Property | Value | Source & Remarks |
| Molecular Weight | 354.5 g/mol | [3][5] |
| Physical Form | Provided as a solution in methyl acetate (1 mg/ml) | [3] |
| Melting Point | 30 °C (for the related alpha isomer) | [5] |
| Solubility | DMF: >100 mg/mlDMSO: >100 mg/mlEthanol: >100 mg/mlPBS (pH 7.2): >10 mg/ml | [3] High solubility in organic solvents is typical for lipids. Aqueous solubility is significant. |
| Storage | -20°C | [3][4][7][8] |
| Stability | ≥ 2 years (when stored as recommended) | [3][7] |
Practical Handling and Storage Insights
-
Causality of Storage Conditions : Prostaglandins are susceptible to degradation, particularly through oxidation and isomerization. Storage at -20°C in an appropriate solvent minimizes chemical degradation, ensuring the compound's integrity over time. The stability of the 5-trans isomer is generally greater than its 5-cis counterpart.[4]
-
Solvent Choice : For biological assays, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Subsequent dilutions into aqueous buffers or cell culture media should be done immediately before use to avoid precipitation and minimize the final concentration of the organic solvent, which can have its own biological effects. The relatively high PBS solubility of 5-Trans PGF2β is advantageous in this regard.[3]
Synthesis and Purification Considerations
The synthesis of prostaglandins is a landmark achievement in organic chemistry, with foundational strategies developed by Corey, Stork, and Johnson.[9][10] The synthesis of specific isomers like 5-Trans PGF2β was reported as early as 1972.[6]
From a practical standpoint in a research setting, 5-Trans PGF2β is more often encountered as an impurity than a primary synthetic target. The double bond at C5-C6 can isomerize from the biological cis configuration to the more stable trans configuration under certain conditions (e.g., acid, heat).
Self-Validating Protocol for Purity Assessment: The trustworthiness of any experimental result using a prostaglandin standard hinges on its purity. Given the potential for isomeric contamination, it is insufficient to rely solely on the manufacturer's specification.
-
Initial Assessment : Upon receiving a new lot, acquire the Certificate of Analysis.
-
Chromatographic Validation : Develop an LC-MS method (as detailed in Section 4.0) capable of separating the target analyte (5-Trans PGF2β) from its most likely isomers (e.g., PGF2α, 5-Trans PGF2α, and other stereoisomers).
-
Peak Purity Analysis : Inject a concentrated solution of the standard. The primary peak should account for >98% of the total integrated peak area for all related prostaglandin isomers. The presence of significant secondary peaks necessitates either purification or, at a minimum, accounting for the impurity in quantitative calculations.
Analytical Methodologies: A Workflow for Quantification
Accurate and sensitive quantification of eicosanoids is challenging due to their low endogenous concentrations and the presence of numerous closely related isomers.[11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[2]
Experimental Workflow for LC-MS/MS Analysis
The following workflow provides a robust, self-validating system for the analysis of 5-Trans PGF2β in a biological matrix (e.g., plasma, cell culture supernatant).
Caption: LC-MS/MS workflow for 5-Trans PGF2β quantification.
Detailed Protocol Steps and Rationale
-
Internal Standard Spiking :
-
Protocol : Before any extraction, add a known amount of a stable isotope-labeled internal standard (e.g., 5-Trans PGF2β-d4, if available, or PGF2α-d4 as a close analog) to all samples, calibrators, and quality controls.
-
Causality : This is the cornerstone of a reliable method. The internal standard co-extracts and co-ionizes with the analyte, correcting for variations in sample recovery and matrix effects during ionization. Quantification is based on the ratio of the analyte signal to the internal standard signal, not the absolute analyte response.
-
-
Extraction :
-
Protocol (SPE) : Condition a C18 SPE cartridge. Load the acidified sample. Wash with a weak organic solvent to remove polar interferences. Elute with a strong organic solvent (e.g., ethyl acetate or methanol).
-
Causality : Biological matrices are complex. Extraction removes proteins, salts, and other lipids that would interfere with chromatography and suppress the MS signal.
-
-
Chromatography :
-
Column : A high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm) is effective.[11]
-
Mobile Phase : A typical gradient would be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Rationale : The C18 stationary phase retains the nonpolar prostaglandin. The gradient elution, starting with high aqueous content and increasing the organic content, effectively separates prostaglandins from more polar and less polar contaminants. Formic acid is a proton source that aids in ionization.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is required.
-
Causality : The carboxylic acid group (-COOH) on the prostaglandin readily loses a proton in the ESI source, forming a negatively charged ion [M-H]⁻. This process is highly efficient and is the basis for sensitive detection.
-
Detection (MRM) : Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity. A specific precursor ion (the [M-H]⁻ of 5-Trans PGF2β, m/z 353.2) is selected, fragmented, and a specific product ion is monitored.
-
Biological Role and Mechanism of Action
While there are no direct published reports on the biological activity of 5-Trans PGF2β, its structural similarity to PGF2α allows for a well-grounded hypothesis regarding its mechanism of action.[3][6] It is expected to be a ligand for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[1]
The FP receptor is known to couple to at least two primary signaling pathways:[12]
-
Gαq Pathway : This is the canonical pathway for the FP receptor. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).
-
Gα₁₂/₁₃ Pathway : The FP receptor can also couple to Gα₁₂/₁₃ proteins, leading to the activation of the small GTPase Rho, which is a key regulator of the actin cytoskeleton and cell morphology.[12]
The affinity and efficacy of 5-Trans PGF2β at the FP receptor compared to PGF2α are unknown and represent a key area for future investigation.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling cascade for 5-Trans PGF2β via the FP receptor.
Therapeutic Potential and Future Directions
The therapeutic landscape of FP receptor modulation is well-established, providing a clear context for evaluating novel ligands like 5-Trans PGF2β.
-
FP Agonists : Analogs of PGF2α (Latanoprost, Travoprost) are first-line treatments for glaucoma.[13] They reduce intraocular pressure by increasing the uveoscleral outflow of aqueous humor. Any novel FP agonist, including potentially 5-Trans PGF2β, would be of interest in ophthalmology.
-
FP Antagonists : The FP receptor is implicated in cardiovascular diseases, including hypertension and atherosclerosis, as well as in reproductive functions like luteolysis and parturition.[1][14] Therefore, selective FP antagonists are being explored for various therapeutic applications.
Future Research: The immediate and most critical need is the biological characterization of 5-Trans PGF2β. Key experiments include:
-
Receptor Binding Assays : To determine the binding affinity (Ki) of 5-Trans PGF2β for the FP receptor and other prostanoid receptors (DP, EP, IP, TP) to establish its potency and selectivity.
-
Functional Assays : To measure its efficacy (EC50) as an agonist or antagonist by quantifying downstream signaling events, such as intracellular calcium mobilization or inositol phosphate accumulation.
-
Cell-Based Assays : To investigate its effects on relevant physiological processes, such as smooth muscle contraction or inflammatory responses in cultured cells.
References
-
PubChem. (n.d.). 5-trans-PGF2alpha. National Center for Biotechnology Information. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). 5-trans Prostaglandin F2α (tromethamine salt). Retrieved from [Link]
-
Regan, J. W., et al. (2003). Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor. Journal of Biological Chemistry. Retrieved from [Link]
-
Tang, E. H., & Vanhoutte, P. M. (2010). PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease. Journal of Cardiovascular Pharmacology. Retrieved from [Link]
-
Wiltbank, M. C., & Ottobre, J. S. (2001). Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein. Biology of Reproduction. Retrieved from [Link]
-
ResearchGate. (n.d.). The signaling pathway of PGE2. Retrieved from [Link]
-
Bishop, C. V., et al. (2014). Prostaglandin synthesis, metabolism, and signaling potential in the rhesus macaque corpus luteum throughout the luteal phase of the menstrual cycle. Endocrinology. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Literature study for selection of methods for analysing challenging oxidised lipids. Retrieved from [Link]
-
Dams, I., et al. (2013). Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]
-
Ferretti, E., et al. (1991). Simultaneous Determination of Prostanoids in Plasma by Gas Chromatography-Negative-Ion Chemical-Ionization Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]
-
Gester, F., et al. (1998). Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse. Gut. Retrieved from [Link]
-
Taylor, G. W., & Giera, M. (2012). Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
Taylor, R. N., & Johnson, J. W. (1990). Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry. Journal of Chromatography. Retrieved from [Link]
-
YouTube. (2022). Lecture 10: Total synthesis of Prostaglandin (Corey). Retrieved from [Link]
-
Korotkova, M., et al. (2014). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research. Retrieved from [Link]
-
YouTube. (2022). Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork). Retrieved from [Link]
Sources
- 1. PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 5-trans-PGF2alpha | C20H34O5 | CID 5283078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Prostaglandin E2 selectively antagonizes prostaglandin F2alpha-stimulated T-cell factor/beta-catenin signaling pathway by the FPB prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic uses of prostaglandin F(2α) analogues in ocular disease and novel synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
